molecular formula C25H19FN2O5S B4157879 1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

Cat. No.: B4157879
M. Wt: 478.5 g/mol
InChI Key: PKRXDLQLYPMUFI-UHFFFAOYSA-N
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Description

1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a fluorophenyl group, a hydroxy group, and a benzofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O5S/c1-12-13(2)34-25(27-12)28-20(15-8-4-5-9-16(15)26)19(22(30)24(28)31)21(29)18-11-14-7-6-10-17(32-3)23(14)33-18/h4-11,20,30H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRXDLQLYPMUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group, and finally the coupling with the benzofuran moiety. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control.

Chemical Reactions Analysis

1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions include various derivatives with altered functional groups, which can be further studied for their properties and applications.

Scientific Research Applications

1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials, contributing to innovations in fields such as electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in inflammation, thereby reducing the inflammatory response. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one
Reactant of Route 2
Reactant of Route 2
1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

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